molecular formula C13H13F3N4O3 B3059979 2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate CAS No. 1609388-36-4

2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate

Cat. No.: B3059979
CAS No.: 1609388-36-4
M. Wt: 330.26
InChI Key: QVQBNLJZOKAZTI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The trifluoroacetate is a salt or ester of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would contribute to the stereochemistry of the molecule . The oxadiazole ring could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine ring is known to participate in various chemical reactions . The oxadiazole ring could also be reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

1. Therapeutic Applications

Compounds containing the 1,3,4-oxadiazole moiety, such as 2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate, are noted for their therapeutic value across a wide spectrum of medical applications. These include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and various other medicinal agents. The structure allows for effective binding with various enzymes and receptors due to numerous weak interactions, making it an interesting topic for medicinal chemistry research (Verma et al., 2019).

2. Biological Activities

The oxadiazole and its derivatives, including the this compound, exhibit a broad range of biological activities. The derivatives of coumarin and oxadiazole are specifically known for their wide-ranging biological activities and potential for further modification to synthesize more effective and potent drugs. This includes activities such as antimicrobial, anticancer, anti-inflammatory, and others (Jalhan et al., 2017).

3. Potential in Drug Discovery

The pyrrolidine ring, a component of this compound, is widely used in drug discovery due to its versatility and the potential to efficiently explore pharmacophore space. Its structural features contribute significantly to the stereochemistry of molecules and allow for increased three-dimensional coverage, proving it to be an effective scaffold for novel biologically active compounds (Li Petri et al., 2021).

4. Importance in Synthesis of Antiparasitic Agents

Oxadiazole rings, such as those found in this compound, are used in the design and synthesis of new drugs to treat parasitic infections. The versatility of the oxadiazole core makes it an important scaffold in the development of new chemical entities potentially useful as antiparasitic drugs (Pitasse-Santos et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with certain biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

3-pyridin-2-yl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.C2HF3O2/c1-2-6-12-8(4-1)10-14-11(16-15-10)9-5-3-7-13-9;3-2(4,5)1(6)7/h1-2,4,6,9,13H,3,5,7H2;(H,6,7)/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQBNLJZOKAZTI-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=NO2)C3=CC=CC=N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609388-36-4
Record name Pyridine, 2-[5-(2S)-2-pyrrolidinyl-1,2,4-oxadiazol-3-yl]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609388-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate
Reactant of Route 2
2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate
Reactant of Route 3
2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate
Reactant of Route 4
2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate
Reactant of Route 5
2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate
Reactant of Route 6
2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.